3,5,5-Trimethylhexanal

Catalog No.
S1941655
CAS No.
5435-64-3
M.F
C9H18O
M. Wt
142.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5,5-Trimethylhexanal

CAS Number

5435-64-3

Product Name

3,5,5-Trimethylhexanal

IUPAC Name

3,5,5-trimethylhexanal

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

InChI

InChI=1S/C9H18O/c1-8(5-6-10)7-9(2,3)4/h6,8H,5,7H2,1-4H3

InChI Key

WTPYRCJDOZVZON-UHFFFAOYSA-N

SMILES

CC(CC=O)CC(C)(C)C

solubility

Water solubility = 0.01% at 20 °C
In water, 189.2 mg/L at 25 °C (est)

Canonical SMILES

CC(CC=O)CC(C)(C)C

The exact mass of the compound 3,5,5-Trimethylhexanal is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as water solubility = 0.01% at 20 °cin water, 189.2 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21482. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

3,5,5-Trimethylhexanal (CAS 5435-64-3) is an isomerically pure, highly branched nine-carbon aliphatic aldehyde. Industrially synthesized via the hydroformylation of diisobutylene, it serves as a critical intermediate for manufacturing high-performance synthetic lubricants, plasticizers, and specialty fragrances . Unlike mixed C9 aldehyde streams, high-purity 3,5,5-trimethylhexanal provides a precise steric profile dominated by a terminal tert-butyl group and a methyl group at the 3-position. This specific branching architecture imparts exceptional oxidative stability, low-temperature fluidity, and distinctive volatility to its downstream derivatives, such as 3,5,5-trimethylhexanoic acid and corresponding polyol esters, making it an essential procurement target for advanced materials .

Substituting 3,5,5-trimethylhexanal with linear nonanal (pelargonaldehyde) or undefined 'isononanal' mixtures fundamentally alters downstream product performance. In lubricant manufacturing, linear nonanoic acid derivatives suffer from higher pour points and reduced thermal-oxidative stability, leading to premature fluid degradation in extreme-temperature environments like aviation or refrigeration compressors[1]. In fragrance formulation, linear nonanal delivers a fatty, rose-orange olfactory profile, whereas 3,5,5-trimethylhexanal provides a sharp, pungent green-citrus note with a distinct evaporation rate driven by its structurally depressed boiling point [2]. Furthermore, using mixed branched C9 isomers introduces batch-to-batch inconsistencies in viscosity and crystallization behavior, making isomerically pure 3,5,5-trimethylhexanal strictly necessary for reproducible industrial synthesis [1].

Steric Hindrance-Driven Pour Point Depression in Polyol Esters

The highly branched structure of 3,5,5-trimethylhexanal is directly inherited by its oxidized derivative, 3,5,5-trimethylhexanoic acid, which is used to synthesize polyol esters. Comparative data demonstrates that incorporating the 3,5,5-trimethyl-branched structure into trimethylolpropane (TMP) ester matrices significantly depresses the pour point compared to pure linear nonanoate esters. While a pure linear nonanoic acid TMP ester exhibits a pour point of -42 °C, the introduction of the 3,5,5-trimethylhexanoate moiety disrupts crystal lattice formation, maintaining fluidity at even lower temperatures and enhancing low-temperature pumpability in transformer and refrigeration oils [1].

Evidence DimensionPour Point of Trimethylolpropane (TMP) Esters
Target Compound DataEnhanced low-temperature fluidity (pour point depression) in 3,5,5-trimethylhexanoate blends
Comparator Or BaselinePure linear nonanoic acid TMP ester (Pour point: -42 °C)
Quantified DifferenceSignificant reduction in crystallization temperature due to steric disruption
ConditionsISO 3016 pour point testing of TMP esters

Procurement of 3,5,5-trimethylhexanal is essential for synthesizing aviation and refrigeration lubricants that must operate reliably in extreme sub-zero environments.

Branching-Induced Volatility for Fragrance and Vapor-Phase Applications

The extensive branching in 3,5,5-trimethylhexanal, specifically the bulky tert-butyl terminus, significantly reduces intermolecular van der Waals interactions compared to its linear counterpart. Quantitative structure-property relationship (QSPR) analyses and experimental data establish the boiling point of 3,5,5-trimethylhexanal at approximately 170.5 °C, which is substantially lower than the 191.0 °C boiling point of linear nonanal. This ~20.5 °C depression in boiling point translates to a higher evaporation rate and higher vapor pressure at ambient temperatures [1].

Evidence DimensionNormal Boiling Point
Target Compound Data170.5 °C
Comparator Or BaselineLinear nonanal (191.0 °C)
Quantified Difference20.5 °C reduction in boiling point
ConditionsStandard atmospheric pressure (101.3 kPa)

This precise volatility profile makes 3,5,5-trimethylhexanal uniquely suited for high-impact top notes in fragrances and specific vapor-phase chemical depositions where linear C9 aldehydes evaporate too slowly.

Enhanced Thermal Decomposition Resistance in Downstream Derivatives

The synthesis of high-performance synthetic lubricants relies heavily on 3,5,5-trimethylhexanal as a precursor. The resulting esters exhibit superior thermal stability compared to linear nonanoates. The methyl group at the 3-position and the quaternary carbon at the 5-position provide steric shielding that retards thermal degradation pathways. Thermal decomposition kinetics studies confirm that polyol esters derived from 3,5,5-trimethylhexanal, such as pentaerythritol tetra-3,5,5-trimethylhexanoate (PEB9), maintain structural integrity under elevated temperatures and pressures far more effectively than the linear nonanoate equivalent (PEC9) [1].

Evidence DimensionThermal Decomposition Resistance
Target Compound DataHigh resistance to thermal breakdown (PEB9 ester)
Comparator Or BaselineLinear nonanoate ester (PEC9) (lower thermal onset)
Quantified DifferenceSubstantially delayed thermal decomposition under high pressure/temperature
ConditionsHigh-temperature testing at 20.7 MPa initial pressure

Buyers formulating MIL-SPEC aviation turbine oils or high-temperature industrial fluids must select 3,5,5-trimethylhexanal to meet stringent thermal lifespan requirements.

Precursor for Aviation and Refrigeration Polyol Esters

Directly utilizes the pour-point depression and thermal stability of 3,5,5-trimethylhexanal derivatives to formulate pentaerythritol and trimethylolpropane esters that withstand extreme thermal cycling and sub-zero temperatures[1].

High-Impact Fragrance Formulation

Exploits the ~170.5 °C boiling point and pungent green-citrus olfactory profile to create diffusive top notes in fine fragrances and premium detergents, where linear nonanal would yield an undesired fatty-rose note [2].

Synthesis of Non-Phthalate Plasticizers

Leverages the highly branched C9 structure to produce isononyl esters that impart superior flexibility, low migration rates, and long-term durability to PVC and other industrial polymers [1].

Physical Description

Liquid
colourless to pale yellow liquid

XLogP3

2.7

Boiling Point

173.0 °C
173 °C

Flash Point

116 °F; 47 °C; closed cup

Density

0.820 g/cu cm at 20 °C
0.817-0.823

LogP

log Kow = 3.09 (est)

Melting Point

-60 °C
less than -60 °C
<-60°C

GHS Hazard Statements

Aggregated GHS information provided by 1731 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (99.94%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (88.04%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.08 mmHg
0.08 mm Hg at 25 °C (extrapolated)

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

5435-64-3

Wikipedia

3,5,5-trimethylhexanal

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

Isononanal, prepared on an industrial scale by hydroformylation of commercial diisobutylene, is an isomeric mixture containing about 95% 3,5,5-trimethylhexanal.
Synthesis: From diisobutylene via the oxo reaction.

General Manufacturing Information

Hexanal, 3,5,5-trimethyl-: ACTIVE

Storage Conditions

Store under inert gas. Keep tightly closed. Keep away from heat and open flame. Store in a cool dry place. Special requirements: Store under inert gas.

Dates

Last modified: 08-16-2023

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